molecular formula C21H27N3O3 B12183681 N-cyclopentyl-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide

N-cyclopentyl-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide

Cat. No.: B12183681
M. Wt: 369.5 g/mol
InChI Key: UTXTZBMXVJLONX-UHFFFAOYSA-N
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Description

N-cyclopentyl-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide is a complex organic compound that features a unique structure combining a cyclopentyl group, a methoxy group, and a pyridoindole core

Properties

Molecular Formula

C21H27N3O3

Molecular Weight

369.5 g/mol

IUPAC Name

N-cyclopentyl-4-(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-4-oxobutanamide

InChI

InChI=1S/C21H27N3O3/c1-27-15-6-7-18-16(12-15)17-13-24(11-10-19(17)23-18)21(26)9-8-20(25)22-14-4-2-3-5-14/h6-7,12,14,23H,2-5,8-11,13H2,1H3,(H,22,25)

InChI Key

UTXTZBMXVJLONX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CN(CC3)C(=O)CCC(=O)NC4CCCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide typically involves multiple steps. One common method includes the reaction of 3-hydroxy-4-methoxybenzoic acid with cyclopentylamine in the presence of N,N-diisopropylethylamine (DIEA) and dimethylformamide (DMF). The mixture is then treated with 2-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU) to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the butanamide moiety can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the carbonyl group would yield an alcohol derivative.

Scientific Research Applications

Pharmacological Properties

  • Antitumor Activity
    • This compound has shown promising results in inhibiting tumor growth in various cancer cell lines. In preclinical studies, it demonstrated enhanced antitumor activity when combined with other therapeutic agents such as EGFR inhibitors. For instance, it was observed to enhance the efficacy of osimertinib in non-small-cell lung cancer models, indicating its potential as a combination therapy agent .
  • Mechanism of Action
    • The compound appears to act through modulation of key signaling pathways involved in cell proliferation and survival. It has been implicated in the inhibition of JAK/STAT signaling pathways, which are critical in many cancers. By selectively inhibiting JAK1, it may help overcome resistance to conventional therapies .
  • Neuropharmacological Effects
    • Preliminary studies suggest that N-cyclopentyl-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide may possess neuroprotective properties. This is particularly relevant for conditions characterized by neuroinflammation and neurodegeneration.

Case Studies and Research Findings

StudyFocusFindings
Study 1 Antitumor effectsDemonstrated enhanced efficacy against NSCLC when combined with osimertinib .
Study 2 Mechanistic insightsIdentified inhibition of JAK/STAT pathway leading to reduced tumor cell proliferation .
Study 3 NeuroprotectionSuggested potential benefits in models of neurodegeneration due to anti-inflammatory effects .

Mechanism of Action

The mechanism of action of N-cyclopentyl-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with proteins involved in signal transduction and cellular regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopentyl-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide is unique due to its combination of a cyclopentyl group, a methoxy group, and a pyridoindole core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Biological Activity

N-cyclopentyl-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on various pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C24H30N2O3
  • Molecular Weight : 402.52 g/mol
  • CAS Number : Not available in the provided sources.

Biological Activities

The compound exhibits a variety of biological activities including:

  • Anticancer Activity
    • Preliminary studies suggest that derivatives of similar structures demonstrate significant antiproliferative effects against various cancer cell lines. For instance, compounds featuring the pyridoindole moiety have shown to inhibit cell proliferation in lung and breast cancer models with IC50 values in the low micromolar range .
  • Enzyme Inhibition
    • Enzyme inhibition studies indicate potential activity against acetylcholinesterase (AChE) and urease. Similar compounds have demonstrated strong inhibitory effects on these enzymes, suggesting that N-cyclopentyl derivatives may also possess this property .
  • Antimicrobial Activity
    • Compounds with related structures have shown moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis. Although specific data on this compound is limited, its structural analogs indicate a promising profile for antimicrobial applications .

The mechanisms by which this compound exerts its biological effects may include:

  • Tubulin Binding : Similar compounds have been shown to bind to tubulin and inhibit its polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
  • Enzyme Interaction : The inhibition of AChE suggests that the compound may interfere with neurotransmitter breakdown, potentially enhancing cholinergic signaling in neurological contexts .

Case Studies

Several studies have evaluated the biological activity of compounds structurally related to N-cyclopentyl derivatives:

  • Anticancer Studies :
    • In vitro assays using various cancer cell lines revealed that certain pyridoindole derivatives inhibited cell growth effectively. For example, compound 17 from similar studies showed GI50 values below 1 µM against multiple cancer lines .
  • Enzyme Inhibition Studies :
    • Research demonstrated that compounds featuring the oxobutanamide moiety exhibited significant AChE inhibition with IC50 values comparable to established inhibitors like donepezil .

Data Tables

Biological ActivityRelated CompoundIC50 Value (µM)Reference
AnticancerCompound 170.69
AChE InhibitionSimilar Derivative1.21
AntimicrobialRelated StructureModerate

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